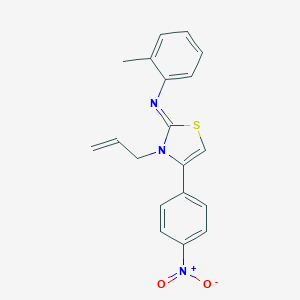
N-(2-メチルフェニル)-4-(4-ニトロフェニル)-3-プロプ-2-エニル-1,3-チアゾール-2-イミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, a methylphenyl group, and a prop-2-enyl group
科学的研究の応用
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of AE-848/32615073 are the PI3K/Akt/mTOR and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapeutics .
Mode of Action
AE-848/32615073 interacts with its targets by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is involved in cell survival and proliferation, while the NF-κB pathway regulates immune response and inflammation . Inhibition of these pathways by AE-848/32615073 disrupts their normal functions, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
Its potent inhibitory effects on hepatoblastoma and multiple myeloma cells suggest that it may have good bioavailability .
Result of Action
AE-848/32615073 has been shown to significantly inhibit proliferation and induce apoptosis of HepG2 hepatoblastoma cells and multiple myeloma cells . It also significantly inhibited tumor growth and prolonged survival in hepatoblastoma-bearing mice .
Action Environment
The action of AE-848/32615073 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect its stability, efficacy, and action . .
生化学分析
Biochemical Properties
AE-848/32615073 has been shown to interact with various biomolecules, including enzymes and proteins involved in the NF-κB and PI3K/Akt/mTOR signaling pathways . These interactions play a crucial role in the compound’s biochemical activity.
Cellular Effects
AE-848/32615073 has been found to significantly reduce the viability and induce apoptosis of multiple myeloma cell lines, RPMI-8226 and U266, in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, AE-848/32615073 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . Both the NF-κB and PI3K/AKT/mTOR signaling pathways are involved in AE-848/32615073-induced apoptosis .
Dosage Effects in Animal Models
In animal models, AE-848/32615073 administration significantly inhibited tumor progression and prolonged the survival of tumor-bearing mice
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Alkylation: The prop-2-enyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
- N-(2-methylphenyl)-4-(4-aminophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
- N-(2-methylphenyl)-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
- N-(2-methylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Uniqueness
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological activities that are not observed with other similar compounds.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHEWNPVITEDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359944 |
Source


|
| Record name | AE-848/32615073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049986-31-3 |
Source


|
| Record name | AE-848/32615073 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
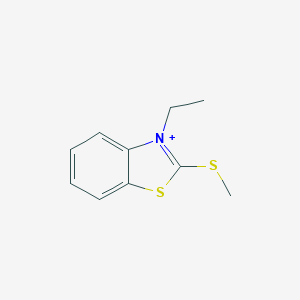
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
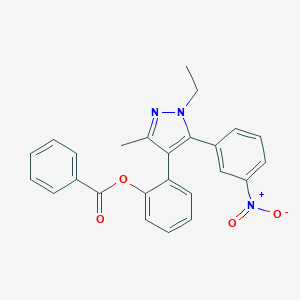
![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
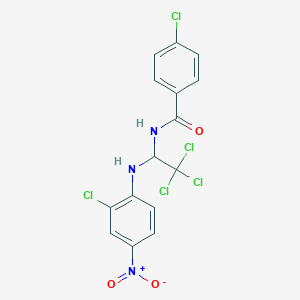
![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)

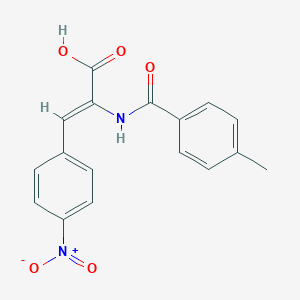
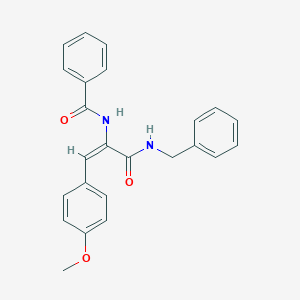
![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
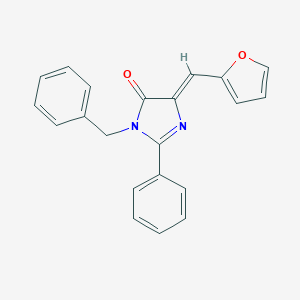
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
